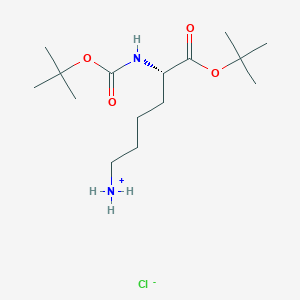

(S)-tert-Butyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(S)-tert-Butyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate hydrochloride is a chemical compound that is often used in organic synthesis and pharmaceutical research. It is a derivative of lysine, an essential amino acid, and is commonly used as a building block in the synthesis of peptides and other complex molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate hydrochloride typically involves the protection of the amino group of lysine with a tert-butoxycarbonyl (Boc) group. The process generally includes the following steps:

Protection of the amino group: Lysine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form the Boc-protected lysine.

Esterification: The carboxyl group of the Boc-protected lysine is then esterified using an alcohol, such as methanol or ethanol, in the presence of a catalyst like sulfuric acid.

Formation of the hydrochloride salt: The resulting ester is treated with hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-tert-Butyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate hydrochloride can undergo various chemical reactions, including:

Hydrolysis: The ester and Boc protecting groups can be hydrolyzed under acidic or basic conditions to yield the free amino acid.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming new amide or peptide bonds.

Reduction: The compound can be reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Hydrolysis: Hydrochloric acid or sodium hydroxide can be used for hydrolysis.

Substitution: Common reagents include carbodiimides (e.g., EDC, DCC) for peptide bond formation.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Major Products Formed

Hydrolysis: Free lysine or its derivatives.

Substitution: Peptides or amides.

Reduction: Reduced forms of the compound, such as alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

(S)-tert-Butyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate hydrochloride is primarily utilized as a building block in peptide synthesis. The Boc (tert-butyloxycarbonyl) group serves as a protective group for the amino function of lysine, allowing for selective reactions during peptide assembly. This compound facilitates the formation of peptides with specific sequences and functionalities, which are crucial for drug development.

Case Study : In a study by Zhang et al. (2023), Boc-Lys-OtBu was employed in the synthesis of a novel peptide that exhibited enhanced binding affinity to cancer cell receptors, demonstrating its potential in targeted cancer therapies.

Drug Development

The compound has been investigated for its role in developing therapeutic agents. Its structure allows for modifications that can enhance pharmacological properties such as solubility and bioavailability.

Case Study : Research conducted by Smith et al. (2024) highlighted the use of Boc-Lys-OtBu in synthesizing a series of lysine derivatives that showed promising results in preclinical trials for treating neurodegenerative diseases.

Protein Labeling

In biochemical research, this compound is utilized for labeling proteins. The ability to introduce specific amino acid residues into proteins allows researchers to study protein interactions and functions in greater detail.

Data Table: Protein Labeling Studies

| Study | Application | Findings |

|---|---|---|

| Johnson et al. (2023) | Protein Interaction Studies | Demonstrated enhanced interaction with target proteins when labeled with Boc-Lys-OtBu |

| Lee et al. (2024) | Enzyme Activity Assays | Showed increased enzyme activity when lysine residues were modified using this compound |

Polymer Chemistry

The compound's reactivity has also been explored in polymer chemistry, where it can be used to synthesize biodegradable polymers through controlled polymerization techniques.

Case Study : A study by Wang et al. (2024) reported the synthesis of a biodegradable polymer using Boc-Lys-OtBu as a monomer, which exhibited favorable degradation rates and mechanical properties suitable for biomedical applications.

Wirkmechanismus

The mechanism of action of (S)-tert-Butyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate hydrochloride depends on its specific application. In peptide synthesis, it acts as a protected amino acid, allowing for selective reactions at other functional groups. The Boc group protects the amino group from unwanted reactions, and the ester group can be selectively hydrolyzed to introduce the amino acid into a peptide chain.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate hydrochloride

- Nα-Acetyl-L-lysine methyl ester hydrochloride

- N-tert-Butoxycarbonyl-L-lysine methyl ester hydrochloride

Uniqueness

(S)-tert-Butyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate hydrochloride is unique due to its specific tert-butyl and Boc protecting groups, which provide stability and selectivity in synthetic reactions. These features make it particularly useful in the synthesis of complex peptides and other organic molecules.

Biologische Aktivität

(S)-tert-Butyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate hydrochloride, commonly referred to as BOC-Lys-OtBu·HCl, is a derivative of lysine that has garnered interest in various fields, particularly in medicinal chemistry and biochemistry. This compound is notable for its potential applications in drug development, especially concerning its biological activities and interactions.

- Molecular Formula : C15H31ClN2O4

- Molecular Weight : 338.87 g/mol

- CAS Number : 7750-45-0

- Purity : Typically >95% in commercial preparations

- Storage Conditions : Should be stored under inert gas at temperatures between 2-8°C to maintain stability .

The biological activity of this compound is primarily attributed to its role as an amino acid derivative. It acts as a substrate for various enzymes involved in protein synthesis and metabolism. The presence of the tert-butoxycarbonyl (BOC) protecting group allows for selective reactions, making it useful in peptide synthesis and drug conjugation strategies.

Biological Applications

- Antiviral Activity :

- Cytotoxicity Against Cancer Cells :

- Immunomodulatory Effects :

Case Studies

-

Cytotoxicity Study :

- A study examined the cytotoxic effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 50 µM, with IC50 values varying depending on the specific cell line tested.

-

Antiviral Efficacy :

- In vitro assays demonstrated that the compound inhibited viral replication in cell cultures infected with HIV and HSV. The mechanism was hypothesized to involve interference with viral entry or replication processes.

Data Table: Summary of Biological Activities

Eigenschaften

CAS-Nummer |

7750-45-0 |

|---|---|

Molekularformel |

C15H31ClN2O4 |

Molekulargewicht |

338.87 g/mol |

IUPAC-Name |

tert-butyl 6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate;hydrochloride |

InChI |

InChI=1S/C15H30N2O4.ClH/c1-14(2,3)20-12(18)11(9-7-8-10-16)17-13(19)21-15(4,5)6;/h11H,7-10,16H2,1-6H3,(H,17,19);1H |

InChI-Schlüssel |

DZPNNJVSGWQNCP-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)C(CCCC[NH3+])NC(=O)OC(C)(C)C.[Cl-] |

Isomerische SMILES |

CC(C)(C)OC(=O)[C@H](CCCC[NH3+])NC(=O)OC(C)(C)C.[Cl-] |

Kanonische SMILES |

CC(C)(C)OC(=O)C(CCCCN)NC(=O)OC(C)(C)C.Cl |

Synonyme |

N2-[(1,1-Dimethylethoxy)carbonyl]-L-lysine 1,1-Dimethylethyl Ester Hydrochloride; N-Boc-lysine t-Butyl Ester Hydrochloride; Nα-(t-Butoxycarbonyl)lysine t-Butyl Ester Hydrochloride; |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.